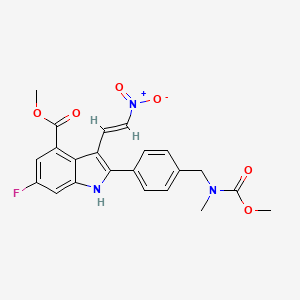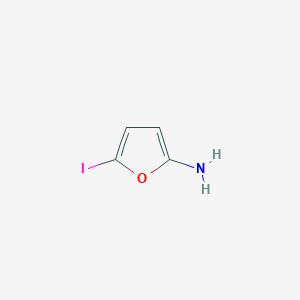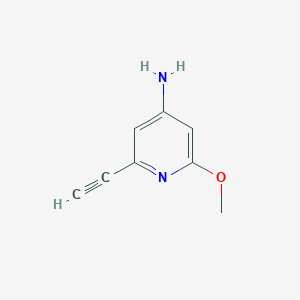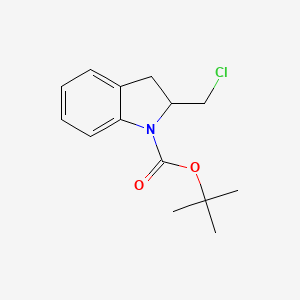
Methyl 5-amino-2,6-dichloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2,6-dichloronicotinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and an amino group on the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2,6-dichloronicotinate is typically synthesized through the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium fluoride are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2,6-dichloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
Wirkmechanismus
The mechanism of action of methyl 5-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,6-dichloronicotinate
- Methyl 2,6-dichloropyridine-3-carboxylate
- Methyl 5,6-dichloronicotinate
Uniqueness
Methyl 5-amino-2,6-dichloronicotinate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C7H6Cl2N2O2 |
|---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
methyl 5-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,10H2,1H3 |
InChI-Schlüssel |
PYJPCCLYEQIMKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)



![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)

![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)


